![molecular formula C13H15ClN2S B15245870 4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15245870.png)
4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization with formamide or its derivatives . The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Shares a similar core structure but lacks the chloro and isopropyl substituents.
2-Bromo-4-chlorophenol: Another halogenated aromatic compound with different biological activities.
Uniqueness
4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and isopropyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-2-isopropyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine?
The synthesis typically involves cyclocondensation of azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) with aldehydes under reflux in ethanol. Subsequent heterocyclization in glacial acetic acid and DMSO yields the target compound. Key steps:
- Reagent conditions : Glacial acetic acid, DMSO, reflux (60–120 min).
- Precipitation : Sodium chloride solution for product isolation.
- Purification : Recrystallization from acetic acid yields high-purity compounds (70–85% yield) .
Table 1 : Representative Synthesis Yields
Substituent | Reaction Time (min) | Yield (%) |
---|---|---|
3,5-di-tert-butyl | 60 | 82 |
4-Nitrophenyl | 90 | 78 |
Isopropyl | 60 | 85 |
Q. How is the compound characterized structurally?
Characterization relies on:
- NMR spectroscopy : 1H and 13C NMR confirm regioselectivity and substitution patterns.
- IR spectroscopy : Peaks at 1650–1700 cm−1 indicate carbonyl groups in the pyrimidine ring .
- X-ray crystallography : Resolves bicyclic conformation and confirms bond angles/planarity (e.g., C–S bond length: 1.72 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : DMSO enhances cyclization efficiency by stabilizing intermediates via polar interactions .
- Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., decomposition of azomethine intermediates).
- Additives : Catalytic iodine (1–2 mol%) accelerates cyclization by 20% .
Data Contradiction Note : Some studies report lower yields (60–70%) with bulkier substituents due to steric hindrance. Adjusting stoichiometry (1:1.5 aldehyde:amine ratio) mitigates this .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in anti-inflammatory vs. antiplasmodial activity arise from:
- Assay variability : Use standardized in vitro models (e.g., Plasmodium falciparum 3D7 strain for antiplasmodial tests).
- Structural analogs : Compare 2-isopropyl derivatives with 2-phenyl analogs to isolate substituent effects.
- Molecular docking : Predict binding affinity to targets like PfDHFR (antiplasmodial) or COX-2 (anti-inflammatory) .
Table 2 : Comparative Bioactivity Data
Derivative | IC50 (μM) Antiplasmodial | IC50 (μM) COX-2 Inhibition |
---|---|---|
2-Isopropyl | 1.2 | 15.4 |
2-Phenyl | 0.8 | 8.9 |
3,5-di-tert-Butyl | 3.5 | 22.1 |
Q. How does the bicyclic structure influence reactivity in nucleophilic substitutions?
- Ring strain : The tetrahydrobenzo ring enhances electrophilicity at C4-Cl, facilitating nucleophilic attack (e.g., substitution with amines or alkoxides).
- Steric effects : The 2-isopropyl group directs substitutions to the C4 position by blocking C2 reactivity .
- Solvent effects : Polar aprotic solvents (DMF) increase reaction rates by stabilizing transition states .
Q. What computational methods validate structure-activity relationships (SAR)?
- DFT calculations : Predict electron density distribution; C4-Cl shows high electrophilicity (Fukui index: 0.15).
- Molecular dynamics : Simulate binding to tyrosine kinase receptors (e.g., 90% occupancy in ATP-binding pockets over 50 ns) .
Q. Methodological Recommendations
- Contradiction resolution : Use meta-analysis of IC50 values across studies to identify outlier datasets .
- Synthetic troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to detect intermediates .
- Bioactivity validation : Pair in vitro assays with ex vivo models (e.g., murine macrophages for anti-inflammatory profiling) .
Properties
Molecular Formula |
C13H15ClN2S |
---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H15ClN2S/c1-7(2)12-15-11(14)10-8-5-3-4-6-9(8)17-13(10)16-12/h7H,3-6H2,1-2H3 |
InChI Key |
ZKCFYZIDLLFXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl |
Origin of Product |
United States |
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